GPRP

Descripción

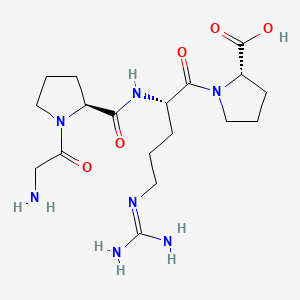

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31N7O5/c19-10-14(26)24-8-2-5-12(24)15(27)23-11(4-1-7-22-18(20)21)16(28)25-9-3-6-13(25)17(29)30/h11-13H,1-10,19H2,(H,23,27)(H,29,30)(H4,20,21,22)/t11-,12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXPZDDCNKXMOMC-AVGNSLFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31N7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90987215 | |

| Record name | N~2~-[(1-Glycylpyrrolidin-2-yl)(hydroxy)methylidene]arginylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90987215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67869-62-9 | |

| Record name | Glycyl-prolyl-arginyl-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067869629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-[(1-Glycylpyrrolidin-2-yl)(hydroxy)methylidene]arginylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90987215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Action of GPRP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic peptide Gly-Pro-Arg-Pro (GPRP) is a well-characterized inhibitor of fibrin polymerization. Its primary mechanism of action is the competitive blockade of the crucial "knob-hole" interaction essential for the formation of the fibrin mesh, a cornerstone of blood coagulation. By mimicking the N-terminal sequence of the fibrin α-chain, this compound effectively prevents the assembly of fibrin monomers into protofibrils. Furthermore, this compound exhibits secondary inhibitory effects on platelet aggregation and the enzymatic activity of Factor XIIIa, contributing to its overall anticoagulant properties. This technical guide provides an in-depth exploration of the molecular mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Primary Mechanism of Action: Inhibition of Fibrin Polymerization

The conversion of soluble fibrinogen to an insoluble fibrin clot is the terminal step of the coagulation cascade. This process is initiated by the proteolytic cleavage of fibrinopeptides A and B from fibrinogen by thrombin, exposing N-terminal "knobs" on the fibrin monomer. These knobs, specifically the "A" knob with the sequence Gly-Pro-Arg, bind to complementary "a" holes located in the D-domains of adjacent fibrin monomers. This "knob-hole" interaction is the fundamental driving force for the end-to-end assembly of fibrin monomers into protofibrils, which then aggregate laterally to form a stable fibrin clot.[1][2][3]

This compound's primary mechanism of action is to function as a competitive antagonist of this "A:a" knob-hole interaction.[2][4] The Gly-Pro-Arg sequence within this compound mimics the native "A" knob, allowing it to bind to the "a" hole in the D-domain of fibrinogen and fibrin monomers.[3] This occupation of the "a" hole physically obstructs the binding of the native "A" knob, thereby preventing the polymerization of fibrin monomers and the subsequent formation of a clot.[2][4]

Secondary Mechanisms of Action

Beyond its primary role in preventing fibrin polymerization, this compound exhibits at least two other significant inhibitory activities:

Inhibition of Platelet Aggregation

This compound can inhibit platelet aggregation by interfering with the binding of fibrinogen to the platelet membrane glycoprotein IIb/IIIa complex (GPIIb/IIIa), also known as integrin αIIbβ3.[5][6] Fibrinogen is a crucial ligand for GPIIb/IIIa, and its binding is a prerequisite for the formation of platelet aggregates. By binding to fibrinogen, this compound may induce a conformational change that hinders its interaction with GPIIb/IIIa, or it may directly compete for binding sites on the receptor complex. This inhibition of platelet aggregation contributes to the overall antithrombotic effect of this compound.

Inhibition of Factor XIIIa-Mediated Cross-linking

Factor XIIIa is a transglutaminase that stabilizes the fibrin clot by catalyzing the formation of covalent cross-links between the α- and γ-chains of fibrin molecules. This compound has been shown to inhibit this cross-linking process.[7] The binding of this compound to the D-domain of fibrinogen appears to modify the glutamine residues that are substrates for Factor XIIIa, thereby preventing the formation of a stable, cross-linked clot.[7] This action results in a mechanically weaker clot that is more susceptible to fibrinolysis.

Quantitative Data

The following tables summarize the key quantitative parameters associated with the mechanism of action of this compound.

| Parameter | Value | Target | Method | Reference |

| Binding Affinity (Kd) | 25 µM | Fibrinogen | Not Specified | [1] |

| Binding Affinity (Kd) | ~10⁻⁴ M⁻¹ | Fibrinopeptide A | Nuclear Magnetic Resonance | Not Available |

Table 1: Binding Affinity of this compound

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 3.2 mM | ADP-induced platelet aggregation in platelet-rich plasma | [Not Available] |

| IC50 | 180 µM (in synergy with 50 µM GRGDS) | ADP-induced platelet aggregation in platelet-rich plasma | [Not Available] |

Table 2: Inhibition of Platelet Aggregation by this compound

Experimental Protocols

Fibrin Polymerization Assay (Light Scattering)

This protocol describes a method to monitor the kinetics of fibrin polymerization in the presence and absence of this compound using light scattering.

Materials:

-

Purified human fibrinogen

-

Thrombin

-

This compound peptide

-

Tris-buffered saline (TBS; 50 mM Tris, 150 mM NaCl, pH 7.4)

-

Spectrophotometer or dedicated light scattering instrument with temperature control (37°C)

Procedure:

-

Prepare a stock solution of fibrinogen in TBS. Determine the concentration spectrophotometrically (A₂₈₀ of 1.51 for a 1 mg/mL solution).

-

Prepare a working solution of fibrinogen at a final concentration of 1 mg/mL in TBS.

-

Prepare a series of this compound solutions at different concentrations in TBS.

-

In a cuvette, mix the fibrinogen solution with either TBS (control) or a this compound solution.

-

Initiate polymerization by adding thrombin to a final concentration of 0.1 U/mL.

-

Immediately place the cuvette in the spectrophotometer and monitor the change in turbidity (absorbance) at 350 nm over time at 37°C.

-

Plot the absorbance as a function of time. The lag time and the maximum slope of the curve are indicative of the kinetics of fibrin polymerization.

Confocal Microscopy of Fibrin Clot Structure

This protocol allows for the visualization of the effect of this compound on the three-dimensional structure of fibrin clots.

Materials:

-

Purified human fibrinogen

-

Alexa Fluor-labeled fibrinogen

-

Thrombin

-

This compound peptide

-

TBS with 5 mM CaCl₂

-

Confocal microscope

Procedure:

-

Prepare a solution of fibrinogen containing a small percentage (e.g., 1-5%) of Alexa Fluor-labeled fibrinogen in TBS with CaCl₂.

-

Add this compound to the desired final concentration (or TBS for control).

-

Place a small volume of the mixture onto a glass-bottom dish.

-

Initiate clotting by adding thrombin.

-

Allow the clot to form for a specified time (e.g., 1 hour) in a humidified chamber at 37°C.

-

Image the clot using a confocal microscope with appropriate laser excitation and emission filters for the Alexa Fluor dye.

-

Acquire z-stacks to reconstruct the three-dimensional architecture of the fibrin network.

-

Analyze fiber thickness, pore size, and overall clot density.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol measures the effect of this compound on agonist-induced platelet aggregation.

Materials:

-

Freshly drawn human whole blood anticoagulated with sodium citrate

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

This compound peptide

-

Platelet agonist (e.g., ADP, collagen)

-

Light transmission aggregometer

Procedure:

-

Prepare PRP and PPP by differential centrifugation of whole blood.

-

Adjust the platelet count of the PRP if necessary.

-

Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).

-

Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.

-

Add this compound or vehicle control to the PRP and incubate for a short period.

-

Add the platelet agonist to induce aggregation.

-

Record the change in light transmission over time. The maximum aggregation percentage is determined.

This compound-Fibrinogen Binding Assay (Surface Plasmon Resonance)

This protocol quantifies the binding kinetics and affinity of this compound to fibrinogen.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Purified human fibrinogen

-

This compound peptide

-

Amine coupling kit (EDC, NHS)

-

Running buffer (e.g., HBS-EP)

Procedure:

-

Immobilize fibrinogen onto the sensor chip surface via amine coupling.

-

Prepare a series of dilutions of this compound in the running buffer.

-

Inject the this compound solutions over the fibrinogen-coated surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.

-

Regenerate the sensor surface between injections if necessary.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Signaling Pathways

The primary mechanism of this compound is direct competitive inhibition and does not involve the activation of a classical intracellular signaling pathway. However, its interaction with the fibrinogen-GPIIb/IIIa axis has implications for "outside-in" signaling in platelets.

Upon fibrinogen binding to activated GPIIb/IIIa, a cascade of intracellular signaling events is initiated, leading to platelet spreading, clot retraction, and further platelet activation. This "outside-in" signaling involves the activation of Src family kinases, focal adhesion kinase (FAK), and the reorganization of the actin cytoskeleton.

By preventing fibrinogen from binding to GPIIb/IIIa, this compound effectively blocks the initiation of this "outside-in" signaling cascade. This contributes to its anti-platelet effect beyond simply preventing the initial aggregation.

References

- 1. Mechanisms of fibrin polymerization and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polymerization of fibrin: direct observation and quantification of individual B:b knob-hole interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fibrin Formation, Structure and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Gly-Pro-Arg-Pro | Fibrin Polymerization Inhibitor | TargetMol [targetmol.com]

- 7. Gly-Pro-Arg-Pro modifies the glutamine residues in the alpha- and gamma-chains of fibrinogen: inhibition of transglutaminase cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the GPRP Peptide: Sequence, Structure, and Function

Abstract

The Gly-Pro-Arg-Pro (GPRP) peptide is a synthetic tetrapeptide that serves as a powerful and specific inhibitor of fibrin polymerization.[1][2][3][4] By mimicking the N-terminal sequence of the fibrin α-chain, it competitively binds to the D-domain of fibrinogen, effectively preventing the "knob-hole" interactions essential for clot formation.[1][5][6] This property makes this compound an invaluable tool in hematology research, particularly for studying anticoagulant mechanisms and platelet activation without the interference of fibrin clot formation.[7] This guide provides an in-depth overview of the this compound peptide, covering its core chemical and structural properties, mechanism of action, relevant quantitative data, and detailed experimental protocols for its synthesis, purification, and analysis.

Core Peptide Properties

The this compound peptide is a well-characterized synthetic molecule with defined chemical properties. It corresponds to the Gly-Pro-Arg sequence of the fibrinogen α-chain, which becomes exposed after cleavage by thrombin, with a terminal proline residue that enhances its binding affinity compared to the native sequence.[1][6]

Table 1: Core Properties of the this compound Peptide

| Property | Value |

|---|---|

| Full Name | Glycyl-L-prolyl-L-arginyl-L-proline |

| Abbreviation | This compound |

| Amino Acid Sequence | Gly-Pro-Arg-Pro |

| Molecular Formula | C₁₈H₃₂N₈O₄[8] |

| Average Molecular Weight | 424.5 - 425.48 g/mol [8] |

| CAS Number | 67869-62-9[3][9] |

Peptide Structure

Primary and Secondary Structure

The primary structure of this compound consists of the four amino acids Glycine, Proline, Arginine, and Proline in a linear sequence. Due to its short length and the presence of two proline residues, the peptide does not form stable, classical secondary structures like α-helices or β-sheets in solution. Its conformation is largely flexible, allowing it to adapt to the binding pocket of its target.

Tertiary Structure in Complex with Fibrinogen

The three-dimensional structure of this compound has been resolved through X-ray crystallography in a complex with a 30-kDa C-terminal fragment of the fibrinogen γ chain.[6] The peptide binds within a specific pocket, known as the "a" polymerization pocket, on the fibrinogen D-domain.[5][6] This binding displaces seven tightly bound water molecules.[6] The interaction is stabilized by a network of hydrogen bonds; for instance, the peptide's N-terminus forms hydrogen bonds with residues H340 and D364 of the fibrinogen fragment, ensuring a stable intermolecular association.[6]

Mechanism of Action and Biological Function

Inhibition of Fibrin Polymerization

The primary function of this compound is to inhibit fibrin polymerization.[1][3][4][9] In the coagulation cascade, the enzyme thrombin cleaves fibrinogen to form fibrin monomers. These monomers then self-assemble into protofibrils through non-covalent interactions between "knobs" on one monomer and "holes" on another. This compound acts as a competitive inhibitor by mimicking the "A" knob (sequence GPR) on the fibrin α-chain.[1][5] It binds to the corresponding "a" hole on the γ chain of another fibrin monomer, physically blocking the knob-hole interaction and thus preventing the polymerization process.[1][6] This inhibitory action can prevent clot formation and can even dissolve newly formed, non-crosslinked fibrin clots.[1]

Interaction with Platelets

This compound also modulates platelet function. It inhibits ADP-induced platelet aggregation.[2] Furthermore, it blocks the binding of fibrinogen to the platelet membrane glycoprotein GPIIb/IIIa, a key interaction for platelet aggregation and thrombus formation.[2][3][4][9] This dual action on both fibrin polymerization and platelet aggregation underscores its potent anticoagulant properties. Because this compound inhibits clot formation and aggregation but not thrombin-induced platelet activation, it is a valuable reagent for studying platelet activation in whole blood via flow cytometry.[7]

Quantitative Biological Data

The biological activity of this compound has been quantified in various assays, providing key metrics for its efficacy as an inhibitor.

Table 2: Quantitative Biological Data for the this compound Peptide

| Parameter | Value | Target / System | Method | Reference |

|---|---|---|---|---|

| IC₅₀ | 3 mM | ADP-induced platelet aggregation | Platelet Aggregometry | [2] |

| Kd | 25 µM | Fibrin D-dimer | Surface Plasmon Resonance (SPR) | [10][11] |

| Kd | 3 nM | Fibrin D-dimer (Polypeptide Conjugate) | Fluorescence Titration / SPR | [10] |

| Effective Conc. | 8 mg/mL | Complete blockade of fibrin polymerization | Whole blood clotting assay | [1] |

| Effective Conc. | 2 and 4 mM | Enhancement of free thrombin generation | Thrombin generation assay |[4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of the this compound peptide.

Peptide Synthesis (Solid-Phase Peptide Synthesis)

Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy is the standard method for producing this compound.

-

Resin Preparation: Start with a pre-loaded Fmoc-Pro-Wang resin or similar.

-

Deprotection: Remove the Fmoc protecting group from the proline residue using a 20% solution of piperidine in dimethylformamide (DMF) for 20 minutes.

-

Washing: Thoroughly wash the resin with DMF, dichloromethane (DCM), and isopropanol to remove residual piperidine and by-products.

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) using a coupling reagent like HBTU/HOBt or PyBOP in the presence of a base such as diisopropylethylamine (DIPEA). Allow the coupling reaction to proceed for 1-2 hours.

-

Repeat Cycle: Repeat the deprotection, washing, and coupling steps for Fmoc-Pro-OH and Fmoc-Gly-OH sequentially.

-

Final Deprotection: After the final coupling, remove the N-terminal Fmoc group.

-

Cleavage and Global Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups (e.g., Pbf from Arginine) using a cleavage cocktail, typically 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS), for 2-3 hours.

-

Precipitation: Precipitate the crude peptide from the cleavage cocktail by adding it to cold diethyl ether.

-

Collection: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

Peptide Purification (Reversed-Phase HPLC)

The crude this compound peptide is purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[12]

-

System Preparation: Use a preparative or semi-preparative RP-HPLC system equipped with a C18 column.

-

Mobile Phases:

-

Buffer A: 0.1% TFA in HPLC-grade water.

-

Buffer B: 0.1% TFA in acetonitrile.

-

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Buffer A. If solubility is an issue, a small percentage of Buffer B or DMSO can be added. Filter the sample to remove particulates.

-

Elution Gradient: Inject the sample onto the column equilibrated with a low percentage of Buffer B (e.g., 5%). Elute the peptide using a linear gradient, increasing the concentration of Buffer B over 30-60 minutes (e.g., 5% to 65% Buffer B).

-

Detection: Monitor the elution profile using a UV detector at a wavelength of 210-220 nm, which detects the peptide backbone.[12]

-

Fraction Collection: Collect fractions corresponding to the major peak, which represents the target peptide.

-

Purity Analysis: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to confirm purity (>95%) and identity.

-

Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) to obtain the final peptide as a white, fluffy powder.

Structural Characterization

CD spectroscopy is used to assess the global secondary structure of the peptide under various conditions.

-

Sample Preparation: Prepare a peptide solution of 0.1-0.3 mg/mL in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0).[13][14] The buffer must be free of components that absorb strongly in the far-UV region.

-

Instrument Setup: Purge the CD spectropolarimeter with nitrogen gas for at least 20 minutes.[15]

-

Blank Measurement: Record a baseline spectrum of the buffer using a 0.1 mm or 1 mm path-length quartz cuvette.[13]

-

Sample Measurement: Record the CD spectrum of the peptide sample from approximately 260 nm down to 185 nm.[13]

-

Data Processing: Subtract the buffer baseline from the sample spectrum. Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE) to normalize for concentration, path length, and the number of residues.

NMR is employed for high-resolution 3D structure determination in solution.[16]

-

Sample Preparation: Dissolve the highly pure (>95%), lyophilized peptide to a concentration of 2-5 mM in a 90% H₂O / 10% D₂O buffer solution.[17][18] The D₂O provides a lock signal for the spectrometer.

-

Data Acquisition: Acquire a series of 2D NMR spectra, including:

-

TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (<5 Å), providing distance restraints for structure calculation.

-

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, this spectrum correlates amide protons with their directly bonded nitrogen atoms.

-

-

Resonance Assignment: Use the TOCSY and NOESY spectra to perform sequential assignment of all proton resonances.

-

Structure Calculation: Use the distance restraints derived from NOESY peak intensities to calculate a family of 3D structures that are consistent with the experimental data.

-

Structure Refinement: Refine the calculated structures using molecular dynamics simulations to obtain a final, energetically favorable ensemble of structures.

Functional Analysis (Binding Affinity by SPR)

Surface Plasmon Resonance (SPR) is a label-free technique to measure binding kinetics and affinity.

-

Chip Preparation: Immobilize the target protein (e.g., fibrinogen D-domain or D-dimer) onto a sensor chip surface (e.g., a CM5 chip via amine coupling).

-

Analyte Preparation: Prepare a series of dilutions of the this compound peptide (the analyte) in a suitable running buffer (e.g., HBS-EP+).

-

Binding Measurement: Inject the different concentrations of this compound over the sensor chip surface and a reference flow cell. The binding is measured in real-time as a change in response units (RU).

-

Dissociation: After each injection, flow running buffer over the chip to measure the dissociation phase.

-

Regeneration: If necessary, inject a regeneration solution to remove all bound analyte and prepare the surface for the next injection.

-

Data Analysis: Fit the resulting sensorgrams (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. innopep.com [innopep.com]

- 6. pnas.org [pnas.org]

- 7. Platelet activation by thrombin can be directly measured in whole blood through the use of the peptide this compound and flow cytometry: methods and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. H-Gly-Pro-Arg-Pro-NH2 peptide [novoprolabs.com]

- 9. glpbio.com [glpbio.com]

- 10. Powerful binders for the D-dimer by conjugation of the this compound peptide to polypeptides from a designed set--illustrating a general route to new binders for proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. bachem.com [bachem.com]

- 13. pubcompare.ai [pubcompare.ai]

- 14. health.uconn.edu [health.uconn.edu]

- 15. m.youtube.com [m.youtube.com]

- 16. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 17. nmr-bio.com [nmr-bio.com]

- 18. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]

GPRP as a Fibrin Polymerization Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tetrapeptide Gly-Pro-Arg-Pro (GPRP) is a potent and specific inhibitor of fibrin polymerization, a critical step in the formation of blood clots. By mimicking the N-terminus of the fibrin α-chain, this compound competitively blocks the interaction between fibrin monomers, thereby preventing the formation of a stable fibrin network. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols to assess its inhibitory activity, and a summary of key quantitative data. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of hemostasis and the development of novel anticoagulant therapies.

Mechanism of Action: Competitive Inhibition of Fibrin Assembly

The formation of a fibrin clot is initiated by the enzymatic cleavage of fibrinopeptides A and B from fibrinogen by thrombin, leading to the formation of fibrin monomers. This cleavage exposes new N-terminal sequences on the α and β chains, known as "knobs." Specifically, the sequence Gly-Pro-Arg (GPR) at the N-terminus of the α-chain, termed knob 'A', plays a pivotal role in fibrin polymerization.[1][2][3]

The this compound peptide acts as a structural mimic of this endogenous knob 'A'.[1][3][4] It competitively binds to a specific pocket on the C-terminal γ-chain of another fibrin(ogen) molecule, referred to as hole 'a'.[1][2] This binding is primarily mediated by electrostatic interactions.[1] By occupying hole 'a', this compound physically obstructs the binding of the natural knob 'A', thereby inhibiting the end-to-end assembly of fibrin monomers into protofibrils.[2][5] This disruption of the "knob-hole" interaction is the primary mechanism by which this compound inhibits fibrin polymerization.[3]

Furthermore, this compound has been shown to inhibit the Factor XIIIa-catalyzed cross-linking of fibrin molecules.[6] It achieves this by modifying the glutamine residues in the α- and γ-chains of fibrinogen, which are essential for the formation of covalent bonds between fibrin molecules.[6] This dual action of inhibiting both polymerization and cross-linking contributes to its overall anticoagulant effect.

The inhibitory effect of this compound on fibrin polymerization also leads to the formation of structurally abnormal fibrin clots. Studies have shown that in the presence of this compound, fibrin fibers are shortened, thickened, and exhibit a disrupted network with decreased branching density.[3][7]

Interestingly, this compound can also promote the dissolution of already formed, non-crosslinked fibrin clots, highlighting the reversible nature of the knob-hole interactions.[8]

The following diagram illustrates the inhibitory mechanism of this compound on fibrin polymerization.

Quantitative Data

The following tables summarize key quantitative data related to the inhibitory activity of this compound and its derivatives.

Table 1: Binding Affinity and Inhibitory Concentrations

| Compound | Parameter | Value | Species | Reference |

| This compound | Kd | 25 µM | Human | [2] |

| GHRP (control peptide) | Kd | 140 µM | Human | [2] |

| This compound-dextran conjugate | IC50 | ~40 µM | Human | [3][7] |

| GPRPam | Effective Inhibitory Conc. | 1 mM | Human | [9] |

| GHRPam (control peptide) | Effective Inhibitory Conc. | 10 mM | Human | [9] |

Table 2: Effects on Clotting Parameters

| Compound | Assay | Effect | Species | Reference |

| This compound-dextran conjugate | aPTT | Significantly prolonged | Human | [3] |

| This compound-dextran conjugate | ROTEM | Prolonged clotting time, reduced clot strengthening rate and firmness | Human | [3] |

| This compound | Fibrin Polymerization | Suppressed in a dose-dependent manner | Human | [3] |

| This compound | Clottable Fibrinogen | Reduced levels | Mouse (in vivo) | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on fibrin polymerization.

Fibrin Polymerization Turbidimetric Assay

This assay measures the increase in turbidity of a fibrinogen solution upon the addition of thrombin, which reflects the formation of fibrin fibers.

Materials:

-

Purified human fibrinogen

-

Thrombin

-

This compound peptide stock solution

-

Tris-buffered saline (TBS; 50 mM Tris, 150 mM NaCl, pH 7.4)

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a solution of purified human fibrinogen in TBS to a final concentration of 1 mg/mL.

-

Prepare serial dilutions of the this compound peptide in TBS.

-

In a 96-well microplate, add 180 µL of the fibrinogen solution to each well.

-

Add 10 µL of the this compound dilutions or TBS (for control) to the respective wells and mix gently.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the polymerization by adding 10 µL of thrombin solution (final concentration 0.1 U/mL) to each well.

-

Immediately start monitoring the change in absorbance at 340 nm every 30 seconds for at least 30 minutes at 37°C in the microplate reader.

-

The lag time, maximum slope (rate of polymerization), and final turbidity are determined from the resulting polymerization curves.

The following diagram outlines the workflow for the fibrin polymerization turbidimetric assay.

Scanning Electron Microscopy (SEM) of Fibrin Clots

SEM is used to visualize the ultrastructure of fibrin clots and assess the morphological changes induced by this compound.

Materials:

-

Purified human fibrinogen

-

Thrombin

-

This compound peptide

-

TBS (pH 7.4)

-

Glutaraldehyde (2.5% in cacodylate buffer)

-

Osmium tetroxide (1% in cacodylate buffer)

-

Ethanol series (for dehydration)

-

Hexamethyldisilazane (HMDS)

-

Carbon-coated stubs for SEM

Procedure:

-

Prepare fibrin clots in the presence and absence of this compound as described in the turbidimetric assay, but on a larger scale (e.g., in small tubes).

-

After clot formation (e.g., 1 hour at 37°C), gently wash the clots with TBS.

-

Fix the clots with 2.5% glutaraldehyde in cacodylate buffer for 2 hours at room temperature.

-

Wash the fixed clots three times with cacodylate buffer.

-

Post-fix with 1% osmium tetroxide for 1 hour.

-

Wash the clots again three times with cacodylate buffer.

-

Dehydrate the clots through a graded series of ethanol (e.g., 30%, 50%, 70%, 90%, 100%, 100%) for 10 minutes at each concentration.

-

Chemically dry the samples by immersing them in HMDS twice for 10 minutes each.

-

Mount the dried clots onto carbon-coated stubs and sputter-coat with gold-palladium.

-

Examine the clot structure using a scanning electron microscope.

In Vivo Anticoagulant Activity in a Mouse Model

This protocol describes a method to evaluate the in vivo efficacy of this compound derivatives.[3]

Materials:

-

This compound or this compound-conjugate (e.g., this compound-dextran)

-

Saline solution (vehicle control)

-

C57BL/6 mice

-

Anesthetics (e.g., ketamine/xylazine)

-

Blood collection supplies (e.g., capillary tubes, collection tubes with anticoagulant)

-

Equipment for tail bleeding time assay and blood clotting assays (e.g., aPTT, ROTEM)

Procedure:

-

Administer this compound or its conjugate intravenously to mice via the tail vein. A control group should receive an equivalent volume of saline.

-

At a predetermined time point (e.g., 15 minutes) after injection, anesthetize the mice.

-

Collect blood samples via cardiac puncture into tubes containing an appropriate anticoagulant (e.g., sodium citrate).

-

Perform ex vivo blood clotting assays on the collected plasma, such as Activated Partial Thromboplastin Time (aPTT) and Rotational Thromboelastometry (ROTEM), to assess the anticoagulant effect.

-

To assess hemostatic safety, perform a tail bleeding time assay. After administration of the compound, transect the distal 2 mm of the tail and immerse it in warm saline. Measure the time until bleeding ceases.

Signaling Pathways and Logical Relationships

The primary action of this compound is direct competitive inhibition rather than modulation of a complex intracellular signaling cascade. However, its interaction with the fibrinolytic system is noteworthy. This compound has been shown to inhibit the activation of plasminogen by tissue plasminogen activator (t-PA) when fibrin or fibrinogen is used as a promoter.[10] This suggests that the this compound binding site on fibrin(ogen) is also important for t-PA activity.

The following diagram illustrates the logical relationship between this compound, fibrin polymerization, and t-PA activation.

References

- 1. pnas.org [pnas.org]

- 2. Mechanisms of fibrin polymerization and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. innopep.com [innopep.com]

- 5. ashpublications.org [ashpublications.org]

- 6. Gly-Pro-Arg-Pro modifies the glutamine residues in the alpha- and gamma-chains of fibrinogen: inhibition of transglutaminase cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Polymerization of fibrin: direct observation and quantification of individual B:b knob-hole interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Initial interaction between fibrin and tissue plasminogen activator (t-PA). The Gly-Pro-Arg-Pro binding site on fibrin(ogen) is important for t-PA activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Function of GPRP in Coagulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide Gly-Pro-Arg-Pro (GPRP) is a significant modulator of hemostasis, primarily recognized for its potent inhibitory effects on fibrin polymerization. By mimicking the N-terminal sequence of the fibrin α-chain exposed by thrombin cleavage, this compound acts as a competitive antagonist to the crucial "knob-hole" interactions that drive the formation of the fibrin clot. This whitepaper provides a comprehensive technical overview of the biological functions of this compound in coagulation. It delves into its molecular mechanism of action, its multifaceted effects on the coagulation cascade and fibrinolysis, and its emerging role in therapeutic and diagnostic applications. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in hematology, thrombosis, and drug development.

Introduction

The coagulation cascade is a tightly regulated process culminating in the formation of a stable fibrin clot to prevent blood loss at sites of vascular injury. A pivotal event in this process is the conversion of soluble fibrinogen to insoluble fibrin monomers by the enzyme thrombin. These monomers then self-assemble into protofibrils, which aggregate to form a three-dimensional fibrin network. The Gly-Pro-Arg-Pro (this compound) peptide has been instrumental in elucidating the mechanics of this polymerization process and is a subject of ongoing research for its therapeutic potential as an anticoagulant.

Mechanism of Action of this compound

The primary mechanism of this compound's anticoagulant activity lies in its ability to competitively inhibit fibrin polymerization. Following the cleavage of fibrinopeptide A from fibrinogen by thrombin, a new N-terminal sequence, Gly-Pro-Arg (termed "knob 'A'"), is exposed on the fibrin α-chain. This "knob" specifically interacts with a complementary binding site, or "hole 'a'," located in the γ-chain of the D-domain of another fibrin monomer. This "knob-hole" interaction is the fundamental driving force for the end-to-end assembly of fibrin monomers into protofibrils.

This compound, with its analogous Gly-Pro-Arg sequence, effectively mimics the "knob 'A'" structure. Consequently, it binds to the "hole 'a'" polymerization pocket on fibrinogen and fibrin monomers, thereby preventing the natural "knob-hole" interaction and halting the polymerization process.[1][2][3] This inhibition is reversible, and the extent of polymerization suppression is dependent on the concentration of this compound.[1][4]

Beyond steric hindrance of polymerization, this compound has been shown to exert other effects on the coagulation system:

-

Inhibition of Factor XIIIa-mediated Cross-linking: this compound can modify glutamine residues within the α- and γ-chains of fibrinogen. These residues are essential for the formation of covalent cross-links by Factor XIIIa, a transglutaminase that stabilizes the fibrin clot. By altering these sites, this compound inhibits the intermolecular cross-linking of fibrin fibers, leading to a mechanically weaker clot.[5]

-

Modulation of Fibrinolysis: The this compound binding site on fibrinogen is also implicated as a binding site for tissue plasminogen activator (t-PA). By occupying this site, this compound can inhibit the binding of t-PA to fibrin, thereby reducing the rate of plasminogen activation and subsequent fibrinolysis.[6]

Quantitative Effects of this compound on Coagulation Parameters

The following table summarizes the quantitative data on the effects of this compound and its conjugates on various coagulation parameters as reported in the literature.

| Parameter Measured | This compound/Conjugate | Concentration | Observed Effect | Reference |

| Fibrin Polymerization | This compound | 8 mg/mL | Complete blockade in whole blood | [2] |

| This compound-dextran | ~40 µM | IC50 for suppression | [7] | |

| This compound-μPlg | Concentration-dependent | 9.2-fold stronger prolongation than μPlg | [8] | |

| Binding Affinity (Kd) | This compound | 25 µM | Dissociation constant for D-dimer | [3][9] |

| GHRP (weaker binder) | 140 µM | Dissociation constant for fibrinogen | [3] | |

| Thrombin Generation | This compound | 5 mM | Prevention of fibrin polymerization in whole blood perfusion assays | [10] |

| Clot Liquefaction | This compound | >1 mM | Liquefaction of α-fibrin clots | [4] |

| This compound | >15 mM | Liquefaction of αβ-fibrin clots | [4] | |

| Clot Mechanical Properties | This compound | 0.1 mM | 60% reduction in shear modulus of α-fibrin clots | [4] |

| This compound | 1.1 mM | 60% reduction in shear modulus of αβ-fibrin clots | [4] |

Signaling Pathways and Logical Relationships

The interaction of this compound with the coagulation cascade can be visualized through the following diagrams.

Caption: Mechanism of this compound-mediated inhibition of fibrin polymerization.

Caption: General experimental workflow for studying the effects of this compound.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the function of this compound in coagulation.

Fibrin Polymerization Assay by Dynamic Turbidimetry

This assay measures the rate and extent of fibrin polymerization by monitoring the change in optical density over time.

-

Materials:

-

Purified human fibrinogen

-

Bovine thrombin

-

This compound peptide stock solution

-

Tris-buffered saline (TBS), pH 7.4

-

96-well microplate

-

Temperature-controlled spectrophotometer

-

-

Procedure:

-

Prepare a solution of fibrinogen in TBS to a final concentration of 1-2 mg/mL.

-

In a 96-well plate, add varying concentrations of this compound to the fibrinogen solution. Include a control well with no this compound.

-

Initiate the reaction by adding a fixed concentration of thrombin (e.g., 0.1 U/mL) to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Monitor the change in absorbance at 340-405 nm every 30 seconds for up to 1 hour.

-

Data Analysis: Plot absorbance versus time. The lag time, maximum slope (rate of polymerization), and final turbidity can be calculated to quantify the inhibitory effect of this compound.

-

Factor XIIIa Cross-linking Inhibition Assay

This protocol determines the effect of this compound on the stabilization of the fibrin clot by Factor XIIIa.

-

Materials:

-

Purified human fibrinogen

-

Bovine thrombin

-

Activated Factor XIII (Factor XIIIa)

-

This compound peptide

-

Dithiothreitol (DTT)

-

SDS-PAGE running and loading buffers

-

Coomassie Brilliant Blue stain

-

-

Procedure:

-

Prepare a fibrinogen solution (2-4 mg/mL) in a buffer containing calcium chloride.

-

Add this compound to the desired final concentration.

-

Initiate clot formation by adding thrombin and Factor XIIIa.

-

Allow the clot to form and cross-link for a specified time (e.g., 2 hours) at 37°C.

-

Solubilize the clot in a buffer containing DTT to reduce disulfide bonds.

-

Denature the proteins by boiling in SDS-PAGE loading buffer.

-

Separate the protein subunits by SDS-PAGE.

-

Stain the gel with Coomassie Brilliant Blue.

-

Data Analysis: Analyze the gel for the presence of γ-γ dimers and α-polymers, which are indicative of cross-linking. A reduction in these high-molecular-weight species in the presence of this compound indicates inhibition of Factor XIIIa activity.

-

Whole Blood Thrombin Generation Assay with this compound

This method allows for the measurement of thrombin generation in a more physiologically relevant environment without the interference of clot formation.[11]

-

Materials:

-

Freshly drawn whole blood collected in citrate

-

This compound solution (to a final concentration of 5 mM)

-

Tissue factor (TF) or other coagulation activator

-

Fluorogenic thrombin substrate

-

Calcium chloride

-

Fluorometer

-

-

Procedure:

-

To the citrated whole blood, add this compound to prevent fibrin polymerization.

-

Add the coagulation activator (e.g., low concentration of TF).

-

Initiate coagulation by adding calcium chloride.

-

At timed intervals, subsample the blood and add a fluorogenic thrombin substrate.

-

Measure the fluorescence intensity in a fluorometer.

-

Data Analysis: Convert the rate of fluorescence change to thrombin concentration using a calibration curve. Plot thrombin concentration versus time to generate a thrombogram, from which parameters like lag time, peak thrombin, and endogenous thrombin potential (ETP) can be derived.

-

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in both basic research and clinical applications.

-

Research Tool: this compound is widely used to study the fundamentals of fibrin polymerization and clot structure. It allows for the isolation and investigation of other coagulation-related processes, such as platelet activation and thrombin generation, in the absence of a fibrin network.[10][11][12]

-

Therapeutic Potential: As an inhibitor of fibrin formation, this compound and its derivatives have been explored as novel anticoagulant and antithrombotic agents. Conjugating this compound to larger molecules like dextran or microplasminogen has been shown to enhance its anticoagulant effects and prolong its circulation time.[7][8] These strategies aim to develop safer anticoagulants with a reduced risk of bleeding compared to traditional therapies.

-

Targeted Drug Delivery: The specificity of the this compound sequence for fibrin makes it an attractive candidate for targeting therapeutic agents to the site of a thrombus. Nanoparticles and other drug delivery systems can be functionalized with this compound to specifically deliver fibrinolytic drugs or imaging agents to a blood clot.

Conclusion

The Gly-Pro-Arg-Pro peptide is a powerful tool for dissecting the complexities of the coagulation cascade. Its well-defined mechanism of action as a competitive inhibitor of fibrin polymerization provides a clear model for understanding a critical step in hemostasis. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for researchers and drug development professionals to further explore the biological functions of this compound and harness its potential for the development of novel diagnostics and therapeutics for thrombotic disorders. The ongoing research into this compound and its derivatives promises to yield new insights into the regulation of coagulation and may lead to the development of safer and more effective antithrombotic strategies.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of fibrin polymerization and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Gly-Pro-Arg-Pro modifies the glutamine residues in the alpha- and gamma-chains of fibrinogen: inhibition of transglutaminase cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Initial interaction between fibrin and tissue plasminogen activator (t-PA). The Gly-Pro-Arg-Pro binding site on fibrin(ogen) is important for t-PA activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro fibrinolysis and antithrombosis characterizations of novel recombinant microplasminogen with RGD and this compound peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Powerful binders for the D-dimer by conjugation of the this compound peptide to polypeptides from a designed set--illustrating a general route to new binders for proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dynamics of Thrombin Generation and Flux from Clots during Whole Human Blood Flow over Collagen/Tissue Factor Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Platelet activation by thrombin can be directly measured in whole blood through the use of the peptide this compound and flow cytometry: methods and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

GPRP: A Novel Modulator of Fibrin Polymerization and Blood Clot Formation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The tetrapeptide Gly-Pro-Arg-Pro (GPRP) has emerged as a significant inhibitor of fibrin polymerization, a critical step in the formation of blood clots. By mimicking the "knob" sequence exposed on fibrinogen by thrombin cleavage, this compound competitively binds to the corresponding "holes" on other fibrin molecules, thereby sterically hindering the assembly of the fibrin network. This guide provides a comprehensive overview of the mechanism of action of this compound, its quantifiable effects on blood clot formation, and detailed protocols for key experimental assays used in its evaluation. This document is intended for researchers, scientists, and professionals in drug development who are investigating novel anticoagulant and antithrombotic therapies.

Introduction to this compound and its Mechanism of Action

Blood coagulation is a vital physiological process that culminates in the formation of a fibrin clot to prevent excessive blood loss upon vascular injury. The final step of the coagulation cascade involves the conversion of soluble fibrinogen to insoluble fibrin monomers by the enzyme thrombin. These monomers then self-assemble into a three-dimensional fibrin network, which forms the structural basis of a blood clot.

The polymerization of fibrin is initiated by the thrombin-catalyzed cleavage of fibrinopeptide A (FpA) and fibrinopeptide B (FpB) from the N-termini of the Aα and Bβ chains of fibrinogen, respectively. This cleavage exposes new N-terminal sequences, with the Gly-Pro-Arg (GPR) motif at the Aα-chain, known as the 'A' knob. This knob specifically interacts with complementary binding pockets, or 'a' holes, located in the D-domains of other fibrin molecules. This "knob-hole" interaction is the primary driving force for fibrin polymerization.[1]

The synthetic tetrapeptide Gly-Pro-Arg-Pro (this compound) is designed to mimic the endogenous 'A' knob sequence. By competitively binding to the 'a' holes in the D-domains of fibrinogen, this compound effectively blocks the knob-hole interactions that are essential for the longitudinal assembly of fibrin protofibrils.[2][3] This inhibitory action disrupts the normal process of fibrin polymerization, leading to the formation of structurally altered clots with reduced mechanical stability.

Beyond steric hindrance, this compound has also been shown to inhibit the Factor XIIIa-catalyzed cross-linking of fibrin chains.[4] Factor XIIIa, a transglutaminase, is responsible for introducing covalent bonds between fibrin molecules, which significantly strengthens the clot. This compound appears to modify the glutamine residues on the α- and γ-chains of fibrinogen, which are the sites of Factor XIIIa-mediated cross-linking.[4] This dual mechanism of action—inhibiting both polymerization and cross-linking—makes this compound a potent modulator of blood clot formation.

Quantitative Effects of this compound on Blood Clot Formation

The inhibitory effects of this compound on fibrin polymerization and clot structure have been quantified in numerous in vitro and in vivo studies. These effects are typically dose-dependent and can be assessed using a variety of biophysical and imaging techniques.

Inhibition of Fibrin Polymerization

The kinetics of fibrin polymerization can be monitored by measuring the change in turbidity of a fibrinogen solution upon the addition of thrombin. This compound demonstrates a dose-dependent inhibition of fibrin polymerization, characterized by a prolonged lag phase and a decreased final turbidity, indicating the formation of a less dense fibrin network. A conjugate of this compound with dextran (this compound-dextran) has been shown to have an IC50 of approximately 40 μM for the suppression of fibrin polymerization.[2]

| Parameter | This compound Concentration | Observation | Reference |

| Fibrin Polymerization | Dose-dependent | Prolonged lag time, decreased rate of polymerization, and lower final clot turbidity. | [2] |

| IC50 (this compound-dextran) | ~ 40 μM | 50% inhibition of fibrin polymerization. | [2] |

Alteration of Clot Structure

Scanning electron microscopy (SEM) and confocal microscopy have revealed significant alterations in the ultrastructure of fibrin clots formed in the presence of this compound. These clots exhibit shortened and thickened fibrin fibers with a more porous and less organized network compared to control clots.[2]

| Technique | Observation in the Presence of this compound | Reference |

| Scanning Electron Microscopy (SEM) | Structurally abnormal fibrin with shortened and thickened fibers, often with barbed ends and clustered aggregates. | [2] |

| Confocal Microscopy | Disrupted fibrin networks with decreased fiber branching density. | [2] |

Effects on Clot Mechanics and Hemostasis

Rotational thromboelastometry (ROTEM) provides a global assessment of blood clot formation and lysis. Studies with this compound-dextran have shown a significant prolongation of the clotting time (CT), a reduced rate of clot strengthening (alpha angle), and decreased maximum clot firmness (MCF).[2] In vivo studies in mice have demonstrated that intravenous administration of this compound-dextran can reduce clottable fibrinogen levels without significantly prolonging tail bleeding time, suggesting a potential for antithrombotic efficacy with a reduced risk of bleeding.[2]

| ROTEM Parameter | Effect of this compound-dextran | Interpretation | Reference |

| Clotting Time (CT) | Prolonged | Delayed initiation of clot formation. | [2] |

| Clot Formation Time (CFT) | Prolonged | Slower rate of clot propagation. | [2] |

| Alpha Angle | Reduced | Decreased rate of clot strengthening. | [2] |

| Maximum Clot Firmness (MCF) | Reduced | Decreased overall clot strength. | [2] |

| In Vivo Parameter (Mice) | Effect of this compound-dextran | Interpretation | Reference |

| Clottable Fibrinogen | Reduced | Decreased availability of fibrinogen for clotting. | [2] |

| Tail Bleeding Time | Not significantly prolonged | Minimal impact on primary hemostasis. | [2] |

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action in Fibrin Polymerization

The following diagram illustrates the inhibitory effect of this compound on the "knob-hole" interaction during fibrin polymerization.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical experimental workflow for evaluating the in vitro and in vivo effects of this compound.

Detailed Experimental Protocols

Fibrin Polymerization Turbidimetric Assay

This assay measures the change in optical density (turbidity) over time as fibrinogen polymerizes into a fibrin network.

Materials:

-

Purified human fibrinogen

-

Human α-thrombin

-

This compound peptide solution (various concentrations)

-

Tris-buffered saline (TBS; 50 mM Tris, 150 mM NaCl, pH 7.4)

-

96-well microplate

-

Microplate reader with temperature control (37°C) and kinetic reading capabilities (e.g., at 350 nm or 405 nm)

Protocol:

-

Prepare a stock solution of fibrinogen in TBS (e.g., 2 mg/mL).

-

Prepare a stock solution of thrombin in TBS (e.g., 1 U/mL).

-

Prepare serial dilutions of the this compound peptide in TBS to achieve the desired final concentrations.

-

In a 96-well plate, add the following to each well:

-

TBS (as a buffer control)

-

This compound solution at various concentrations

-

Fibrinogen solution (final concentration typically 0.5-1.0 mg/mL)

-

-

Pre-warm the plate to 37°C in the microplate reader for 5 minutes.

-

Initiate the polymerization by adding thrombin to each well (final concentration typically 0.1-0.5 U/mL).

-

Immediately start kinetic measurements of absorbance at 350 nm or 405 nm every 30 seconds for at least 30 minutes.

-

Data Analysis: Plot absorbance versus time. Key parameters to analyze include the lag time (time to onset of polymerization), the maximum slope of the curve (rate of polymerization), and the final turbidity (clot density).

Rotational Thromboelastometry (ROTEM)

ROTEM provides a comprehensive analysis of the entire coagulation process, from initiation to fibrinolysis.

Materials:

-

Whole blood collected in citrate tubes

-

ROTEM analyzer and appropriate reagents (e.g., EXTEM, INTEM, FIBTEM)

-

This compound peptide solution

Protocol:

-

Collect whole blood from subjects into citrate-containing tubes.

-

Prepare different concentrations of this compound solution.

-

Add a specific volume of the this compound solution or vehicle control to an aliquot of the citrated whole blood and mix gently.

-

Perform the ROTEM analysis according to the manufacturer's instructions for the specific test (e.g., EXTEM for the extrinsic pathway). This typically involves adding a starting reagent to the blood sample in the ROTEM cup.

-

The instrument will automatically measure and record the key parameters: Clotting Time (CT), Clot Formation Time (CFT), Alpha Angle, and Maximum Clot Firmness (MCF).

-

Data Analysis: Compare the ROTEM parameters between the control and this compound-treated samples to assess the effect on coagulation kinetics and clot strength.

Scanning Electron Microscopy (SEM) of Fibrin Clots

SEM allows for high-resolution imaging of the three-dimensional structure of fibrin clots.

Materials:

-

Platelet-poor plasma (PPP) or purified fibrinogen

-

Thrombin

-

This compound peptide solution

-

Phosphate-buffered saline (PBS)

-

Glutaraldehyde solution (e.g., 2.5% in PBS) for fixation

-

Ethanol series (e.g., 30%, 50%, 70%, 90%, 100%) for dehydration

-

Critical point dryer or hexamethyldisilazane (HMDS) for drying

-

Sputter coater for coating with a conductive material (e.g., gold-palladium)

-

Scanning electron microscope

Protocol:

-

Prepare clots in the presence or absence of this compound by adding thrombin to PPP or a fibrinogen solution on a suitable substrate (e.g., a glass coverslip).

-

Allow the clots to form for a specific time (e.g., 1-2 hours) at room temperature in a humidified chamber.

-

Gently wash the clots with PBS to remove unbound proteins.

-

Fix the clots with 2.5% glutaraldehyde in PBS for at least 1 hour at room temperature.

-

Wash the fixed clots with PBS.

-

Dehydrate the clots through a graded series of ethanol concentrations.

-

Dry the samples using a critical point dryer or by chemical drying with HMDS.

-

Mount the dried clots on SEM stubs and sputter-coat them with a thin layer of a conductive metal.

-

Image the clot structure using a scanning electron microscope at various magnifications.

-

Data Analysis: Qualitatively and quantitatively analyze the SEM images to assess fibrin fiber diameter, pore size, and overall network architecture.

Murine Tail Bleeding Assay

This in vivo assay assesses the effect of a test compound on primary hemostasis.

Materials:

-

Mice (e.g., C57BL/6)

-

This compound solution for injection (e.g., this compound-dextran)

-

Anesthetic (e.g., isoflurane or ketamine/xylazine)

-

Scalpel or sharp razor blade

-

37°C saline solution in a beaker or tube

-

Filter paper

-

Stopwatch

Protocol:

-

Anesthetize the mouse.

-

Administer the this compound solution or vehicle control intravenously (e.g., via the tail vein) at a predetermined time before the assay.

-

Place the mouse in a prone position.

-

Transect the distal 2-3 mm of the tail with a sharp scalpel.

-

Immediately immerse the tail in the 37°C saline.

-

Start the stopwatch and monitor for the cessation of bleeding. Bleeding is considered to have stopped when no blood flow is observed for at least 30 seconds.

-

Alternatively, gently blot the tail on filter paper every 30 seconds until bleeding stops.

-

Record the time to bleeding cessation. A cutoff time (e.g., 10-15 minutes) should be established to prevent excessive blood loss.

-

Data Analysis: Compare the bleeding times between the this compound-treated and control groups.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel antithrombotic agents. Its well-defined mechanism of action, targeting the critical step of fibrin polymerization, offers a high degree of specificity. The quantitative data from various in vitro and in vivo models consistently demonstrate its ability to modulate clot formation and structure. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this compound and its analogues.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound-based compounds to enhance their in vivo efficacy and safety profile. This includes the development of more stable and longer-acting derivatives, as well as a thorough investigation of their effects in various animal models of thrombosis. Clinical trials will be the ultimate step to translate the promising preclinical findings of this compound into a new therapeutic option for the prevention and treatment of thrombotic disorders.

References

- 1. Protocol for the Investigation of Plasma and Whole Blood Clot Property of Fibrin Fiber Thickness Using Scanning Electron Microscopy : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. researchgate.net [researchgate.net]

- 4. Mouse Models of Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Studies of the GPRP Peptide: A Technical Guide for Researchers

Abstract

The synthetic tetrapeptide Gly-Pro-Arg-Pro (GPRP) is a well-characterized inhibitor of fibrin polymerization.[1][2] Derived from the N-terminus of the fibrin α-chain, this compound acts as a competitive antagonist in the final stages of the coagulation cascade by mimicking the "A-knob" structure of fibrinogen.[3] This mimicry allows it to block the critical "knob-hole" interactions required for fibrin monomer assembly, thereby preventing clot formation.[3] Beyond its primary anticoagulant function, in vitro studies have revealed a multifaceted role for this compound, including the modulation of fibrinolysis and the inhibition of fibrin cross-linking. This technical guide provides an in-depth overview of the core in vitro findings related to the this compound peptide, presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing the underlying molecular pathways and workflows to support researchers in drug discovery and the biomedical sciences.

Mechanism of Action and Signaling Pathways

The in vitro effects of this compound are primarily centered on its interactions within the coagulation and fibrinolytic systems. It physically obstructs key protein-protein binding events rather than modulating complex intracellular signaling cascades.

Inhibition of Fibrin Polymerization

The principal mechanism of this compound is the competitive inhibition of fibrin polymerization. After thrombin cleaves fibrinogen to form fibrin monomers, these monomers self-assemble. This process is initiated when the newly exposed N-terminal "A-knob" (with the sequence Gly-Pro-Arg) on one monomer binds to a complementary "a-hole" located in the D-domain of another fibrin monomer. This compound, by mimicking the "A-knob," directly competes for this binding site, effectively preventing the formation of protofibrils and subsequent fibrin clot assembly.[3][4]

Interference with Fibrinolysis

This compound also modulates the fibrinolytic system. The binding site for this compound on the fibrin molecule is crucial for the activity of tissue plasminogen activator (t-PA).[2] By occupying this site, this compound inhibits the ability of fibrin to act as a promoter for the t-PA-mediated activation of plasminogen into plasmin, the primary enzyme responsible for clot degradation. This suggests this compound can both prevent a clot from forming and slow the breakdown of existing clots by interfering with the fibrinolytic machinery.[2]

Inhibition of Fibrin Cross-Linking

The stability of a fibrin clot is significantly enhanced by covalent cross-links catalyzed by the transglutaminase Factor XIIIa. This compound has been shown to inhibit this crucial stabilization step.[5] It functions as a reversible, noncompetitive inhibitor by binding to fibrinogen and modifying the glutamine residues within the α- and γ-chains that are essential for cross-linking.[5] This action prevents Factor XIIIa from forming the intermolecular bonds, resulting in a less stable clot.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies of the this compound peptide.

Table 1: Binding Affinities of this compound and Derivatives

| Ligand | Binding Partner | Method | Dissociation Constant (K(D)) | Reference |

|---|---|---|---|---|

| This compound | D-dimer | Not Specified | 25 µM | [7] |

| 4-D15L8-GPRP (conjugate) | D-dimer | Fluorescence Titration | 3 nM |[7] |

Table 2: Effective Concentrations of this compound in Fibrin Clotting Assays

| Assay | Effect | Concentration | Substrate | Reference |

|---|---|---|---|---|

| Fibrin Polymerization | Complete blockade of polymerization | 8 mg/mL | Whole Blood | [3] |

| Clot Liquefaction | Liquefaction of existing clot | > 1 mM | α-fibrin clot | [4] |

| Clot Liquefaction | Liquefaction of existing clot | > 15 mM | αβ-fibrin clot | [4] |

| Mechanical Properties | Reduction of shear modulus | 0.1 mM | α-fibrin clot | [4] |

| Mechanical Properties | Reduction of shear modulus | 1.1 mM | αβ-fibrin clot | [4] |

| FRAP Recovery | Perfusion through existing clots | 0.001 mM - 0.01 mM | Fibrin Clot |[3] |

Detailed Experimental Protocols

This section outlines the methodologies for key in vitro experiments used to characterize the this compound peptide.

Fibrin Polymerization and Clot Structure Analysis

A. Turbidity-Based Fibrin Polymerization Assay This assay measures the formation of fibrin fibers by monitoring changes in light scattering.[3]

-

Reagent Preparation: Prepare solutions of purified human fibrinogen, thrombin, and this compound peptide at various concentrations in a suitable buffer (e.g., Tris-buffered saline, pH 7.4).

-

Assay Setup: In a 96-well microplate, add the fibrinogen solution and the this compound test solution (or buffer for control).

-

Initiation: Initiate polymerization by adding the thrombin solution to each well.

-

Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C. Measure the change in optical density (absorbance) at a wavelength of 350-450 nm at regular intervals (e.g., every 30 seconds) for up to one hour.

-

Data Analysis: Plot absorbance versus time. The lag time, rate of increase, and final turbidity are key parameters for assessing the inhibitory effect of this compound.

B. Scanning Electron Microscopy (SEM) of Fibrin Clots

-

Clot Formation: Form fibrin clots on a suitable surface (e.g., a coverslip) by mixing fibrinogen and thrombin, with or without this compound, and allowing them to incubate.

-

Fixation: Fix the clots using a glutaraldehyde solution (e.g., 2.5% in cacodylate buffer) for several hours.

-

Dehydration: Dehydrate the samples through a graded series of ethanol solutions (e.g., 50%, 70%, 90%, 100%).

-

Drying: Critical-point dry the samples to preserve their three-dimensional structure.

-

Coating: Sputter-coat the dried clots with a thin layer of a conductive metal (e.g., gold or platinum).

-

Imaging: Visualize the clot architecture using a scanning electron microscope. Analyze fiber diameter, pore size, and overall network structure.[3]

Protein Binding Assays

A. Surface Plasmon Resonance (SPR) for D-dimer Binding SPR is used to measure real-time binding kinetics and affinity.[7]

-

Chip Preparation: Immobilize the D-dimer protein onto the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

-

Analyte Injection: Prepare a series of this compound solutions at different concentrations in a running buffer.

-

Binding Measurement: Inject the this compound solutions sequentially over the sensor chip surface. The SPR instrument measures the change in the refractive index at the surface as this compound binds to and dissociates from the immobilized D-dimer.

-

Data Analysis: Fit the resulting sensorgrams (response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (K(D)).

B. Fibrin-Sepharose Column Binding Assay for t-PA Interaction This chromatography-based assay demonstrates competitive binding.[2]

-

Column Preparation: Pack a chromatography column with fibrin-Sepharose beads.

-

t-PA Binding: Apply a solution containing t-PA to the column and allow it to bind to the immobilized fibrin. Wash the column to remove any unbound t-PA.

-

Elution: Elute the bound t-PA by applying a gradient or a step-wise increase of this compound solution.

-

Analysis: Collect the eluted fractions and analyze them for the presence of t-PA (e.g., by SDS-PAGE or a t-PA activity assay) to demonstrate that this compound can displace bound t-PA.

General Workflow for In Vitro Peptide Characterization

The systematic characterization of a peptide like this compound follows a logical progression from synthesis to functional validation. This workflow ensures that binding data is correlated with a measurable biological effect.

Conclusion

In vitro studies have definitively established the this compound peptide as a potent and specific inhibitor of fibrin polymerization, acting through a competitive mechanism at the fibrin monomer D-domain. Further research has elucidated its secondary roles in modulating fibrinolysis by interfering with t-PA function and in preventing clot stabilization by inhibiting Factor XIIIa-mediated cross-linking. The detailed protocols and quantitative data presented herein provide a robust framework for scientists utilizing this compound as a research tool to probe the mechanisms of hemostasis and for professionals in drug development exploring fibrin polymerization inhibitors as potential anticoagulant therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Initial interaction between fibrin and tissue plasminogen activator (t-PA). The Gly-Pro-Arg-Pro binding site on fibrin(ogen) is important for t-PA activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Gly-Pro-Arg-Pro modifies the glutamine residues in the alpha- and gamma-chains of fibrinogen: inhibition of transglutaminase cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. innopep.com [innopep.com]

- 7. Powerful binders for the D-dimer by conjugation of the this compound peptide to polypeptides from a designed set--illustrating a general route to new binders for proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

GPRP as a Research Tool in Hemostasis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tetrapeptide Gly-Pro-Arg-Pro (GPRP) has emerged as an invaluable tool in the field of hemostasis research. By mimicking the N-terminus of the fibrin α-chain, this compound provides a highly specific mechanism to competitively inhibit fibrin polymerization, a critical step in blood clot formation. This allows researchers to dissect the intricate processes of coagulation, platelet function, and fibrinolysis with greater precision. This guide offers a comprehensive overview of this compound's mechanism, its applications in various experimental models, detailed protocols, and quantitative data to facilitate its use in a research setting.

Mechanism of Action: A Competitive Inhibitor

Hemostasis is a complex process involving the formation of a fibrin clot to prevent blood loss following vascular injury. This process is initiated by a coagulation cascade that culminates in the enzyme thrombin cleaving soluble fibrinogen into insoluble fibrin monomers. These monomers then spontaneously polymerize and are cross-linked by Factor XIIIa to form a stable fibrin mesh.

This compound's primary mechanism of action is the competitive inhibition of fibrin polymerization.[1][2][3] After thrombin cleaves fibrinopeptide A from fibrinogen, a new N-terminal sequence, Gly-Pro-Arg (termed "knob 'A'"), is exposed.[1][3] This "knob" binds to a complementary "hole 'a'" located in the C-terminal region of the γ-chain on an adjacent fibrin molecule.[2][4] this compound, by mimicking the "knob 'A'" structure, binds to the "hole 'a'" polymerization pocket, thereby physically preventing the "knob-hole" interactions necessary for fibrin assembly.[1][2][3][5] This action effectively halts the formation of the fibrin network.

Beyond this primary function, this compound also influences other aspects of hemostasis:

-

Factor XIIIa Inhibition: this compound inhibits the transglutaminase activity of Factor XIIIa, which is responsible for cross-linking fibrin polymers. It achieves this by modifying the glutamine residues in the α and γ chains of fibrinogen, which are the cross-linking sites.[6]

-

Fibrinolysis Modulation: The peptide can increase fibrinogen's resistance to degradation by plasmin.[4] Furthermore, the this compound binding site on fibrinogen is crucial for the activity of tissue plasminogen activator (t-PA), and this compound can inhibit t-PA's ability to activate plasminogen.[7]

-

Platelet Function: Crucially, while this compound inhibits fibrin clot formation and subsequent platelet aggregation, it does not affect thrombin-induced platelet activation itself.[8] This unique property allows for the study of platelet activation events in whole blood without the confounding variable of aggregation.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within the coagulation cascade and experimental setups is essential for a clear understanding of this compound's utility.

References

- 1. ahajournals.org [ahajournals.org]

- 2. ashpublications.org [ashpublications.org]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. innopep.com [innopep.com]

- 6. Gly-Pro-Arg-Pro modifies the glutamine residues in the alpha- and gamma-chains of fibrinogen: inhibition of transglutaminase cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Initial interaction between fibrin and tissue plasminogen activator (t-PA). The Gly-Pro-Arg-Pro binding site on fibrin(ogen) is important for t-PA activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Platelet activation by thrombin can be directly measured in whole blood through the use of the peptide this compound and flow cytometry: methods and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of GPRP Peptide in Fibrin Polymerization Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gly-Pro-Arg-Pro (GPRP) peptide is a synthetic tetrapeptide that serves as a potent inhibitor of fibrin polymerization.[1][2] It acts as a competitive antagonist by mimicking the N-terminal "knob 'A'" sequence (Gly-Pro-Arg) of the fibrin α-chain, which is exposed following the cleavage of fibrinopeptide A by thrombin.[3][4][5] This "knob" spontaneously binds to a complementary "hole 'a'" located in the C-terminal region of the γ-chain on an adjacent fibrin(ogen) molecule.[4][6][7] By occupying this binding site, this compound effectively inhibits the crucial "knob-hole" interactions, thereby preventing the formation of protofibrils and the subsequent polymerization into a fibrin clot.[8][9][10]